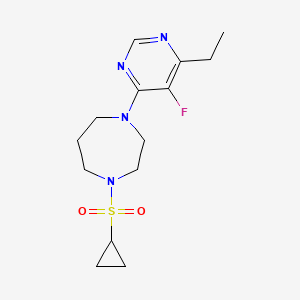![molecular formula C18H26N2O2 B12266613 4-{1-[(2-Methylphenyl)methyl]piperidine-3-carbonyl}morpholine](/img/structure/B12266613.png)
4-{1-[(2-Methylphenyl)methyl]piperidine-3-carbonyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{1-[(2-Methylphenyl)methyl]piperidine-3-carbonyl}morpholine is a complex organic compound that features a piperidine ring, a morpholine ring, and a substituted phenyl group. Compounds containing piperidine and morpholine rings are significant in medicinal chemistry due to their diverse biological activities and pharmacological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(2-Methylphenyl)methyl]piperidine-3-carbonyl}morpholine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution with 2-Methylphenylmethyl Group: The piperidine ring is then functionalized with a 2-methylphenylmethyl group using Friedel-Crafts alkylation.
Formation of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions.
Coupling of Piperidine and Morpholine Rings: The final step involves coupling the piperidine and morpholine rings through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to enhance yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-{1-[(2-Methylphenyl)methyl]piperidine-3-carbonyl}morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the piperidine and morpholine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
4-{1-[(2-Methylphenyl)methyl]piperidine-3-carbonyl}morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-{1-[(2-Methylphenyl)methyl]piperidine-3-carbonyl}morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine Derivatives: Compounds like piperidine, piperidinone, and substituted piperidines.
Morpholine Derivatives: Compounds like morpholine, morpholinone, and substituted morpholines.
Uniqueness
4-{1-[(2-Methylphenyl)methyl]piperidine-3-carbonyl}morpholine is unique due to its specific combination of piperidine and morpholine rings with a substituted phenyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C18H26N2O2 |
|---|---|
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
[1-[(2-methylphenyl)methyl]piperidin-3-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C18H26N2O2/c1-15-5-2-3-6-16(15)13-19-8-4-7-17(14-19)18(21)20-9-11-22-12-10-20/h2-3,5-6,17H,4,7-14H2,1H3 |
Clé InChI |
SFDALAUWYNQULA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CN2CCCC(C2)C(=O)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B12266530.png)
![4-(2-{4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B12266533.png)
![4-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]-7-(trifluoromethyl)quinoline](/img/structure/B12266540.png)
![Ethyl 2-(2-{[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-YL]sulfanyl}acetamido)acetate](/img/structure/B12266544.png)
![2-(Oxolan-3-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B12266559.png)
![N-cyclopentyl-4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B12266563.png)
![4-{4-[(3-methylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12266567.png)
![3-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B12266569.png)
![N-(2-ethoxyphenyl)-2-[(3-phenylquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B12266570.png)
![4-Methoxy-7-methyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B12266577.png)
![5-chloro-N-[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B12266582.png)
![5-Methoxy-2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12266595.png)
![4-Methyl-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12266596.png)

